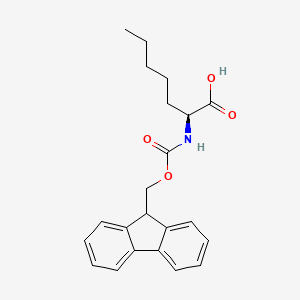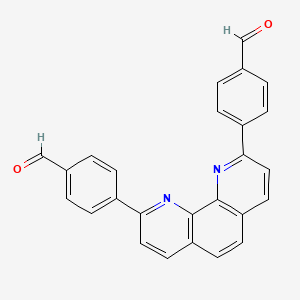![molecular formula C10H9F3O B3067424 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol CAS No. 113048-69-4](/img/structure/B3067424.png)
3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol
Overview
Description
3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
A structurally similar compound, n-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, has been shown to interact with the serotonergic system .
Mode of Action
The related compound mentioned above has been shown to have an antidepressant-like effect in mice, which is related to the modulation of the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .
Biochemical Pathways
The serotonergic system, which is implicated in the action of the related compound, plays a crucial role in mood regulation and could potentially be affected .
Pharmacokinetics
For instance, it has a molecular weight of 200.157 Da , and its LogP value is 2.90 , suggesting it is moderately lipophilic, which could influence its absorption and distribution in the body.
Result of Action
The related compound has been shown to exhibit an antidepressant-like effect in mice, suggesting potential mood-regulating effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(Trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form 3-[3-(Trifluoromethyl)phenyl]prop-2-enal.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-[3-(Trifluoromethyl)phenyl]prop-2-enal or 3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid.
Reduction: 3-[3-(Trifluoromethyl)phenyl]propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but lacks the double bond in the prop-2-en-1-ol moiety.
3-(Trifluoromethyl)phenol: Contains a hydroxyl group directly attached to the phenyl ring instead of the prop-2-en-1-ol moiety.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to the presence of both the trifluoromethyl group and the prop-2-en-1-ol moiety, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNLMIBCGPTFIK-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238211 | |
| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113048-69-4 | |
| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113048-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-[[(1S,2S)-2-aMinocyclohexyl]aMino]ethylidene]-1,3-diMethyl-2,4,6(1H,3H,5H)-PyriMidinetrione](/img/structure/B3067345.png)
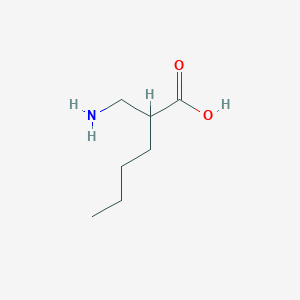
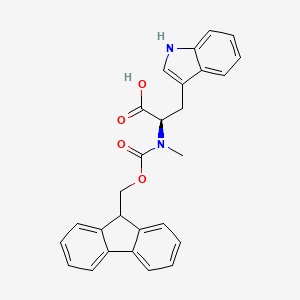
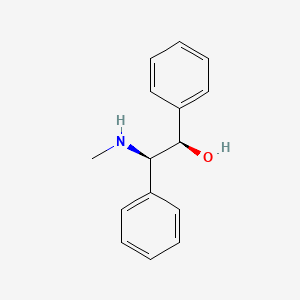
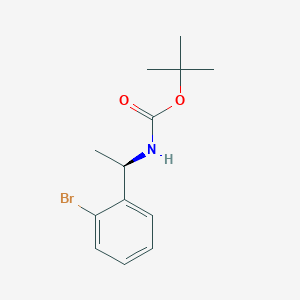
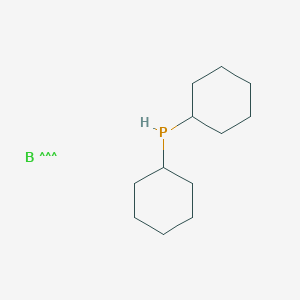

![1,3,5-Tris(3,5'-carboxy[1,1'-biphenyl]-4-](/img/structure/B3067420.png)
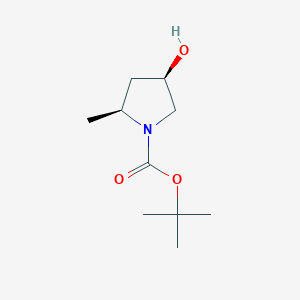
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
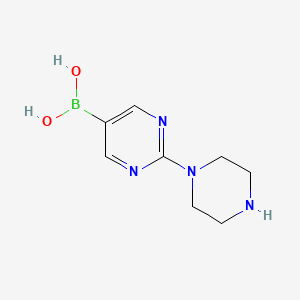
![4-[9,19-ditert-butyl-14-(4-carboxyphenyl)-3,5,13,15-tetrazahexacyclo[9.9.2.02,6.07,22.012,16.017,21]docosa-1(20),2(6),3,7(22),8,10,12(16),13,17(21),18-decaen-4-yl]benzoic acid](/img/structure/B3067445.png)
